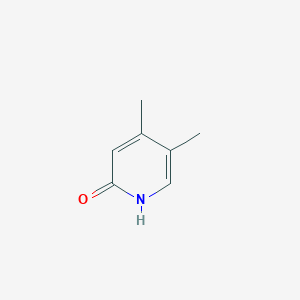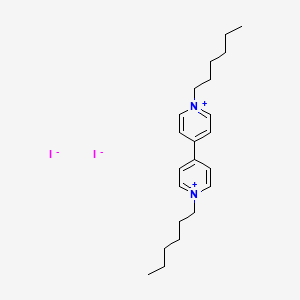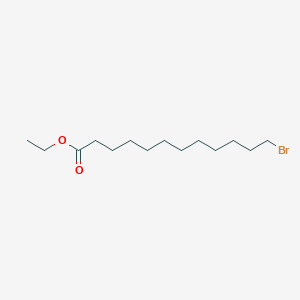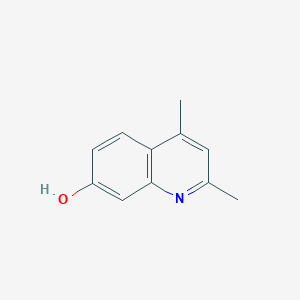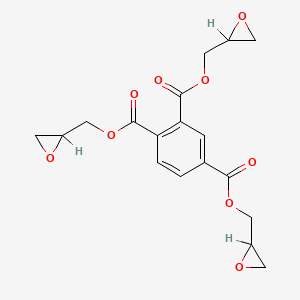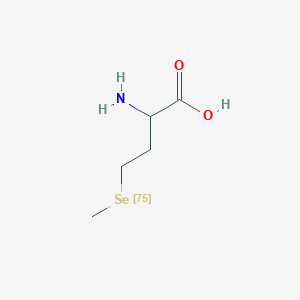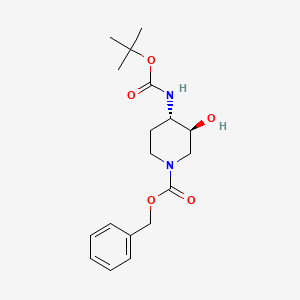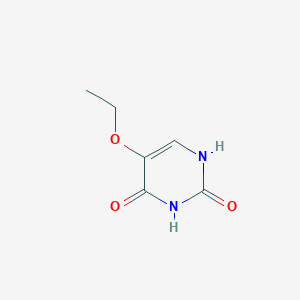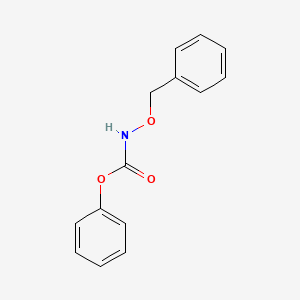
phenyl N-benzyloxycarbamate
Descripción general
Descripción
Phenyl N-benzyloxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its stability and ease of removal under mild conditions, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl N-benzyloxycarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with benzyl alcohol in the presence of a base such as pyridine. The reaction proceeds as follows:
Phenyl chloroformate+Benzyl alcohol→Phenyl N-benzyloxycarbamate+Hydrochloric acid
The reaction is typically carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl N-benzyloxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can be hydrolyzed to produce phenol and benzyl alcohol.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield phenyl carbamate and benzyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Phenol and benzyl alcohol.
Reduction: Phenyl carbamate and benzyl alcohol.
Substitution: Depending on the nucleophile, products can include substituted carbamates or other derivatives.
Aplicaciones Científicas De Investigación
Phenyl N-benzyloxycarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions. Its stability and ease of removal make it ideal for multi-step syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of polymers and other materials, where it acts as a stabilizer or intermediate.
Mecanismo De Acción
The mechanism of action of phenyl N-benzyloxycarbamate involves its role as a protecting group. When used in peptide synthesis, it temporarily protects amine groups from unwanted reactions. The benzyloxy group can be selectively removed under mild conditions, revealing the free amine for further reactions. This selective deprotection is crucial for the synthesis of complex molecules.
Comparación Con Compuestos Similares
Phenyl N-benzyloxycarbamate can be compared with other carbamate protecting groups such as:
tert-Butyloxycarbonyl (Boc): Boc is another widely used protecting group that can be removed under acidic conditions. it is less stable than this compound.
Fluorenylmethyloxycarbonyl (Fmoc): Fmoc is removed under basic conditions and is commonly used in solid-phase peptide synthesis. It offers orthogonal protection compared to this compound.
Carboxybenzyl (Cbz): Cbz is similar to this compound but is removed using catalytic hydrogenation. It is often used in combination with other protecting groups for selective deprotection.
This compound is unique due to its balance of stability and ease of removal, making it versatile for various synthetic applications.
Propiedades
IUPAC Name |
phenyl N-phenylmethoxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(18-13-9-5-2-6-10-13)15-17-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHARTMBSCUKJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469939 | |
| Record name | phenyl N-benzyloxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730-18-7 | |
| Record name | phenyl N-benzyloxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


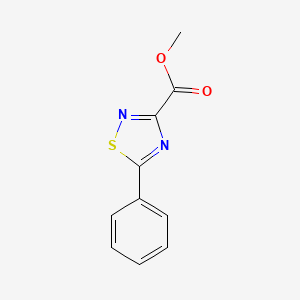

![Ethanone, 1-[4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B3056554.png)


